molecular formula C17H24N4O2S B2365750 3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1235090-82-0

3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2365750
CAS RN: 1235090-82-0
M. Wt: 348.47
InChI Key: PNNIGKXXTLDGNT-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Tracers

Research has been conducted on methoxy and fluorine analogs substituted on compounds structurally related to "3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide" for their potential as medical imaging tracers, particularly for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor. These analogs, designed based on a similar structural template, exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for further investigation in biological imaging studies (Tobiishi et al., 2007).

Enzyme Inhibitory Activity

Compounds structurally related to "3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their in vitro enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The studies highlighted that certain derivatives exhibited significant inhibitory activities, with promising potential as enzyme inhibitors, which could contribute to further pharmacological and structural modifications related to enzyme inhibitors (Cetin et al., 2021).

Synthesis and Characterization of Novel Derivatives

Various studies have focused on the synthesis, characterization, and evaluation of novel derivatives structurally related to "3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide" for potential biological activities. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterized by their cytotoxic activity against specific cancer cell lines, highlights the versatility and potential of this compound as a scaffold for developing therapeutic agents (Hassan et al., 2014).

properties

IUPAC Name

3-methoxy-1-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20-11-15(17(19-20)23-2)16(22)18-9-13-3-6-21(7-4-13)10-14-5-8-24-12-14/h5,8,11-13H,3-4,6-7,9-10H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIGKXXTLDGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.